Home > Products > Screening Compounds P42768 > N-cyclopentyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide
N-cyclopentyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide -

N-cyclopentyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

Catalog Number: EVT-3883332
CAS Number:
Molecular Formula: C20H22ClFN2O3S
Molecular Weight: 424.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3E,5E)-1-((4-Chlorophenyl)sulfonyl)-3-(pyridin-4-ylmethylene)-5-(2-(trifluoromethyl)benzylidene)piperidin-4-one

    Compound Description: This compound, with the molecular formula C25H18ClF3N2O3S, has been investigated for its anti-inflammatory activity. Its crystal structure has been determined, revealing a monoclinic crystal system and a space group of P21/n.

S-2-((S)-3-(4-Chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5

    Compound Description: This compound, also known as octadeuterated [2H8]-JD5037 (S, S), is a deuterated analog of JD5037. JD5037 itself is a potent and selective peripherally acting inverse agonist of the cannabinoid (CB1R) receptor, holding potential for treating metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis. The deuterated analog is intended for use in ADME (absorption, distribution, metabolism, and excretion) studies and as a bioanalytical standard for quantifying unlabeled JD5037.

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl sulfide

    Compound Description: This compound serves as a parent structure for a series of S-substituted derivatives designed as potential multifunctional sulfides. These derivatives were synthesized to explore structure-activity relationships, focusing on lipoxygenase inhibition and antibacterial properties.

    Compound Description: This compound, designated as TMI-1, is recognized as a potent dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteinases (MMPs). It exhibits nanomolar IC50 values against TACE and several MMPs in vitro. TMI-1 effectively inhibits the secretion of TNF in various cell-based assays, including those using human whole blood, without affecting TNF mRNA levels. Its potential therapeutic benefit in rheumatoid arthritis stems from its ability to inhibit TNF secretion by human synovium tissue explants from rheumatoid arthritis patients and its efficacy in reducing clinical severity scores in mouse models of collagen-induced arthritis.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

    Compound Description: This compound is a sulfonamide derivative characterized by X-ray crystallography, revealing specific dihedral angles between its oxadiazole ring and the phenyl and chlorobenzene rings. The crystal packing is stabilized by N—H⋯O hydrogen bonds, forming chains.

3‐(4‐Chlorophenyl)‐1‐phenyl‐3‐(p-tolylsulfonylamino)‐propan‐1‐one

    Compound Description: This compound, synthesized via a Reformatsky reaction, contains a sulfonyl group with distorted tetrahedral geometry. Its crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds between the amine and sulfonyl groups.

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H -1,2,4-triazol3-thiol

    Compound Description: This compound acted as a precursor for synthesizing two series of S-substituted derivatives (8a–8j, 12a–12i). These derivatives were evaluated for their potential as drug candidates for type II diabetes.

4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide

    Compound Description: This sulfonamide compound has been structurally characterized using X-ray crystallography, revealing gauche torsions for the N—C bonds relative to the S = O bonds and syn conformation for the N—H bond with respect to the ortho-methyl group. Intermolecular N—H⋯O hydrogen bonds connect the molecules in the crystal structure.

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide

    Compound Description: This compound, known as MF498, is a selective E prostanoid receptor 4 (EP4) antagonist. MF498 demonstrated efficacy in reducing inflammation in a rat model of rheumatoid arthritis (adjuvant-induced arthritis) and relieving osteoarthritis-like pain in a guinea pig model. In addition to its anti-inflammatory effects, MF498 also exhibited a renal effect by reducing furosemide-induced natriuresis in a rat model.

N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide (chesulfamide)

    Compound Description: Chesulfamide is a novel fungicide exhibiting activity against Botrytis cinerea. It serves as a core moiety for synthesizing 33 new compounds through N-alkylation and acid–amine coupling reactions.

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol

    Compound Description: This compound results from the condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with 1-(5-chloro-2-hydroxyphenyl)ethanone, leading to the formation of a new chiral center. Its absolute configuration, confirmed by structural analysis, is the (R,R) diastereoisomer.

4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}propyl)phenol

    Compound Description: This compound is structurally similar to the compound mentioned above (entry 11), with an additional methyl group on the ethyl linker connected to the phenol ring. It exhibits a specific dihedral angle between its benzene rings and an envelope conformation for its five-membered ring, as determined by X-ray crystallography.

N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide

    Compound Description: This compound, designated as 21 in the study, is a 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamide. It exhibited notable in vitro anticancer activity against leukemia, colon cancer, and melanoma cell lines in tests conducted at the U.S. National Cancer Institute.

1-methyl-4-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine (4a)

    Compound Description: This compound was synthesized as part of a series of 16 novel 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives (4a-4p). The synthesis involved connecting 1,3,4-thiadiazole with N-substituted piperazine. The optimal reaction conditions for producing 4a with a yield of 75% at 25 °C over 5 hours involved using acetonitrile as the solvent and triethylamine as the acid acceptor.

4-Chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide (indapamide)

    Compound Description: Indapamide serves as a starting material for synthesizing a series of 4-chloro-3-({[(substituted amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (1–20) and 4-chloro-3-({[3-(substituted)-4-oxo-1,3-thiazolidine-2-ylidene]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives (21–31). One derivative in particular, 4-chloro-3-({[(4-chlorophenyl)amino]carbonothioyl}amino)sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (compound 12, designated as SGK 266), demonstrated significant pro-apoptotic activity against the melanoma cell line MDA-MB-435.

    Compound Description: LY450139 is a γ-secretase inhibitor (GSI). GSIs reduce amyloid-β (Aβ) peptides but can also lead to an increase in the β-C-terminal fragment (β-CTF) of amyloid precursor protein (APP), potentially impacting synapses. While acute dosing with LY450139 showed improvement in memory deficits in a mouse model of Alzheimer's disease (Tg2576 mice), chronic administration impaired normal cognition in both Tg2576 and wild-type mice.

(2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

    Compound Description: BMS-708163 is another γ-secretase inhibitor (GSI), like LY450139. Similar to LY450139, BMS-708163 showed initial improvement in memory deficits in a mouse model of Alzheimer's disease but led to impaired cognition after chronic administration.

3-cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide (17c)

    Compound Description: This compound is a potent glucokinase activator (GK activator) that exhibits liver selectivity. It effectively activates the GK enzyme in vitro with a high binding affinity (αKa = 39 nM) and significantly reduces glucose levels during an oral glucose tolerance test in normal mice, demonstrating its potential for treating type 2 diabetes.

Venetoclax (ABT-199)

    Compound Description: Venetoclax is a B-cell lymphoma-2 (Bcl-2) protein inhibitor under clinical development for treating hematologic malignancies. Studies in humans have shown that it is primarily metabolized in the liver, with a significant portion eliminated through feces. A major metabolite, M27, is primarily generated by the cytochrome P450 isoform 3A4 (CYP3A4).

Properties

Product Name

N-cyclopentyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-cyclopentylacetamide

Molecular Formula

C20H22ClFN2O3S

Molecular Weight

424.9 g/mol

InChI

InChI=1S/C20H22ClFN2O3S/c21-16-9-11-18(12-10-16)28(26,27)24(13-15-5-1-4-8-19(15)22)14-20(25)23-17-6-2-3-7-17/h1,4-5,8-12,17H,2-3,6-7,13-14H2,(H,23,25)

InChI Key

HGJRZFDKWAQRHJ-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(C1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.